molecular formula C16H10O6 B1267894 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione CAS No. 4720-66-5

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione

Cat. No. B1267894
M. Wt: 298.25 g/mol
InChI Key: IUBVHENRQMZUQG-UHFFFAOYSA-N
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Patent
US08895554B2

Procedure details

To a stirred solution of bis(3,4-methylenedioxy)benzil (500 mg) in dry CH2Cl2 (50 ml) under nitrogen, was slowly added boron tribromide (1.6 ml) then stirring continued for a further 3.5 hours. Methanol (100 ml) was added carefully, then the solvent evaporated in vacuo to a volume of 1 ml, this addition and evaporation was repeated twice more. The product was purified by column chromatography over silica gel when elution with diethylether in dichloromethane gave 3,4,3′,4′-tetrahydroxybenzil (217 mg, 47%) as a yellow powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([C:12]([C:14]3[CH:19]=[CH:18][C:17]4[O:20]C[O:22][C:16]=4[CH:15]=3)=[O:13])=[O:11])=[CH:4][C:3]=2[O:2]1.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:10]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([OH:22])[CH:15]=2)=[O:13])=[O:11])[CH:6]=[CH:7][C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(=O)C(=O)C1=CC2=C(C=C1)OCO2
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo to a volume of 1 ml
ADDITION
Type
ADDITION
Details
this addition and evaporation
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography over silica gel when elution with diethylether in dichloromethane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C(=O)C(=O)C1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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